molecular formula C9H13N3 B13033678 (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine

(1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine

Katalognummer: B13033678
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: DNUMWJHDNCXKKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H13N3 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-methylpyrimidin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methylpyrimidine with cyclopropylmethylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods may vary depending on the scale of production and the desired specifications of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials .

Wirkmechanismus

The mechanism of action of (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

[1-(5-methylpyrimidin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H13N3/c1-7-4-11-8(12-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3

InChI-Schlüssel

DNUMWJHDNCXKKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)C2(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.